

Application Notes and Protocols: Alexa Fluor 680 NHS Ester Antibody Labeling

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Compound of Interest

Compound Name: *Alexa Fluor 680 NHS ester*

Cat. No.: *B15552825*

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This document provides a detailed protocol for the covalent labeling of antibodies with **Alexa Fluor 680 NHS Ester**. The protocol includes information on reagent preparation, the labeling reaction, purification of the conjugate, and determination of the degree of labeling.

Introduction

Alexa Fluor 680 is a bright and photostable near-infrared dye commonly used for labeling proteins and nucleic acids. The N-hydroxysuccinimidyl (NHS) ester functional group of Alexa Fluor 680 reacts efficiently with primary amines (such as the side chain of lysine residues and the N-terminus) on proteins to form a stable amide bond.^{[1][2]} This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Key Specifications of Alexa Fluor 680:

- Excitation Maximum: 679 nm^[1]
- Emission Maximum: 702 nm^[1]
- Molar Extinction Coefficient: $\sim 184,000 \text{ cm}^{-1}\text{M}^{-1}$ at 679 nm^[1]

Data Presentation

The following tables summarize key quantitative data for the labeling reaction.

Table 1: Reagent and Antibody Concentration Recommendations

Parameter	Recommended Value	Notes
Antibody Concentration	2 mg/mL	Lower concentrations (≤ 1 mg/mL) will label less efficiently. [1]
Antibody Amount	~1 mg per reaction	Sufficient for labeling with one vial of reactive dye from many kits. [1]
Molar Ratio (Dye:Antibody)	3:1 to 10:1	The optimal ratio may need to be determined empirically. [2]

Table 2: Key Parameters for Degree of Labeling (DOL) Calculation

Parameter	Value	Reference
Molar Extinction Coefficient of Alexa Fluor 680 (ϵ_{dye})	184,000 M ⁻¹ cm ⁻¹ at 679 nm	[1]
Molar Extinction Coefficient of IgG ($\epsilon_{\text{protein}}$)	203,000 M ⁻¹ cm ⁻¹ at 280 nm	[1]
Correction Factor (CF ₂₈₀)	0.05	[1]
Optimal Degree of Labeling (DOL) for IgG	3 - 7 moles of dye per mole of antibody	[1]

Experimental Protocols

This section provides a detailed step-by-step methodology for labeling an IgG antibody with **Alexa Fluor 680 NHS Ester**.

Materials Required

- Purified antibody in an amine-free buffer (e.g., PBS)

- **Alexa Fluor 680 NHS Ester**
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., size-exclusion chromatography)
- Spectrophotometer

Preparation of Reagents

- Antibody Preparation:
 - The antibody must be in a buffer free of primary amines (e.g., Tris) and ammonium ions.[\[1\]](#)
If necessary, dialyze the antibody against PBS.
 - Adjust the antibody concentration to 2 mg/mL in PBS.[\[1\]](#)
- **Alexa Fluor 680 NHS Ester** Stock Solution:
 - Immediately before use, allow the vial of **Alexa Fluor 680 NHS Ester** to warm to room temperature.
 - Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. It is crucial to use anhydrous DMSO as the NHS ester is moisture-sensitive.[\[3\]](#)
- Reaction Buffer:
 - Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3.[\[2\]](#)

Antibody Labeling Procedure

- To 0.5 mL of the 2 mg/mL antibody solution, add 50 μ L of 1 M sodium bicarbonate to raise the pH to approximately 8.3.[\[1\]](#)
- Slowly add the calculated volume of **Alexa Fluor 680 NHS Ester** stock solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody should typically be between 3:1 and 10:1.

- Incubate the reaction for 1 hour at room temperature, protected from light.[1][4] For some proteins, incubation overnight at 4°C may yield better results.[1]

Purification of the Labeled Antibody

- Prepare a size-exclusion chromatography column (e.g., a spin column) according to the manufacturer's instructions. This will separate the labeled antibody from the unconjugated dye.[5]
- Apply the reaction mixture to the column.
- Elute the labeled antibody according to the column protocol. The labeled antibody will typically elute first as it is larger than the free dye.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.[6]

- Measure the absorbance of the purified labeled antibody at 280 nm (A_{280}) and 679 nm (A_{679}).[1] Dilute the sample if the absorbance is too high.
- Calculate the protein concentration:
 - Protein Concentration (M) = $[A_{280} - (A_{679} \times CF_{280})] / \epsilon_{\text{protein}}$ [1][7]
 - Where CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.05 for Alexa Fluor 680).[1]
- Calculate the Degree of Labeling:
 - $DOL = A_{679} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$ [1]
 - An optimal DOL for IgG antibodies is typically between 3 and 7.[1]

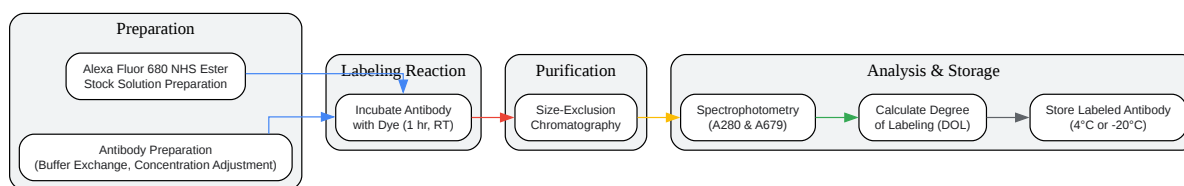
Storage of the Labeled Antibody

Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[1] Adding a stabilizing

protein like BSA to a final concentration of 1-10 mg/mL can be beneficial if the conjugate concentration is less than 1 mg/mL.[1]

Visualizations

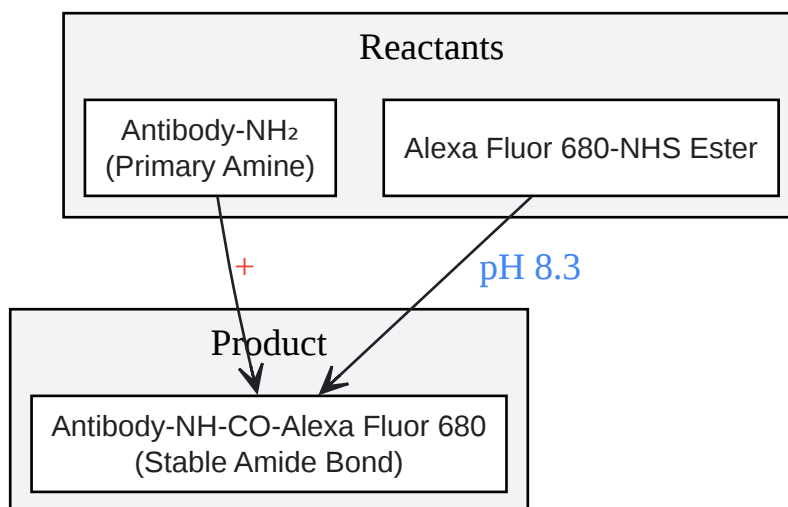
Experimental Workflow



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Caption: Workflow for **Alexa Fluor 680 NHS ester** antibody labeling.

Chemical Reaction



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